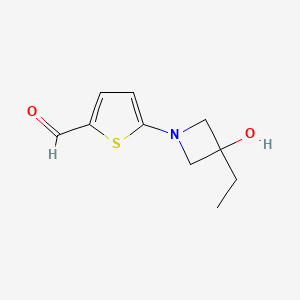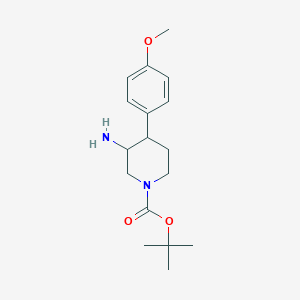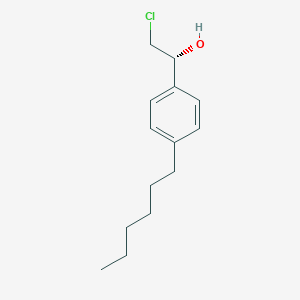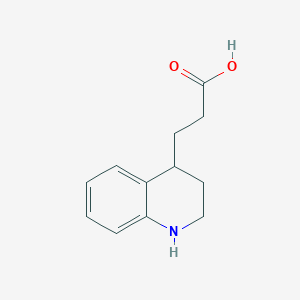
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but without the tetrahydro and propanoic acid groups.
Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness: 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid is unique due to its specific combination of the tetrahydroquinoline ring and the propanoic acid group.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,9,13H,5-8H2,(H,14,15) |
Clé InChI |
CYPMRQMRQSGTBU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC=CC=C2C1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



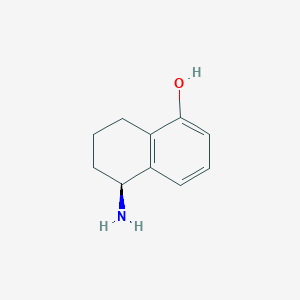

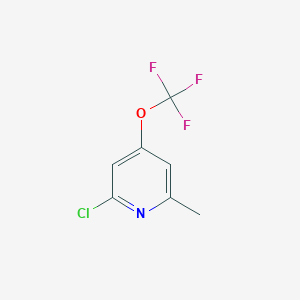
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)
